molecular formula C24H25FN4O3 B6542152 6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 1060188-84-2

6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6542152
CAS No.: 1060188-84-2
M. Wt: 436.5 g/mol
InChI Key: SALHITWFJZKRKT-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidin-4-one core substituted at position 6 with a 4-ethoxyphenyl group and at position 3 with a 2-oxoethyl linker connected to a 4-(2-fluorophenyl)piperazine moiety. The ethoxyphenyl group contributes to lipophilicity, while the 2-fluorophenyl-piperazine moiety enhances receptor-binding specificity, likely targeting serotonin or dopamine receptors due to structural similarities to known pharmacophores . The oxoethyl linker balances conformational flexibility and stability, critical for bioavailability .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-2-32-19-9-7-18(8-10-19)21-15-23(30)29(17-26-21)16-24(31)28-13-11-27(12-14-28)22-6-4-3-5-20(22)25/h3-10,15,17H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALHITWFJZKRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

The following table summarizes critical differences and similarities with analogs from the provided evidence:

Compound Core Structure Substituents Piperazine/Piperidine Modification Pharmacological Implications
Target Compound 3,4-Dihydropyrimidin-4-one 6-(4-ethoxyphenyl); 3-(2-oxoethyl-4-(2-fluorophenyl)piperazine) 2-Fluorophenyl on piperazine Enhanced selectivity for receptors sensitive to fluorinated aryl groups; moderate lipophilicity .
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4-one () Pyrido[3,4-d]pyrimidin-4-one 8-pyrazole-ethyl-piperidine; 4-fluorophenyl 4-Fluorophenyl on piperidine (saturated ring) Reduced conformational flexibility vs. piperazine; potential for altered receptor kinetics .
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4-one () Pyrido[3,4-d]pyrimidin-4-one 8-pyrazole-ethyl-piperidine; 3,4-dichlorobenzyl Bulky 3,4-dichlorobenzyl on piperidine Increased steric hindrance may limit membrane permeability but improve target specificity .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one () Pyridazin-3-one 6-morpholinyl; 2-oxoethyl-4-(4-fluorophenyl)piperazine 4-Fluorophenyl on piperazine Pyridazinone core’s planarity may enhance π-π stacking with receptors; morpholinyl improves solubility .
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one () Thieno[3,2-d]pyrimidin-4-one 7-(2-fluorophenyl); 2-(4-(2-fluorophenyl)piperazine) Dual 2-fluorophenyl groups on piperazine Dual fluorination increases lipophilicity and receptor affinity; thieno-core may enhance metabolic stability .

Critical Analysis of Structural Features

Core Structure Variations: Dihydropyrimidinone vs. Pyrido-pyrimidinone/Thieno-pyrimidinone: The dihydropyrimidinone core in the target compound offers partial saturation, reducing planarity compared to pyrido-pyrimidinones (–3) or thieno-pyrimidinones (). This may influence binding to flat vs. pocket-like receptor sites . Pyridazinone Core (): The fully aromatic pyridazinone core enables stronger π-π interactions but may reduce solubility compared to dihydropyrimidinones .

Piperazine/Piperidine Modifications: 2-Fluorophenyl vs. Bulky Substituents (): The 3,4-dichlorobenzyl group in compound 50e increases molecular weight and logP, which could limit blood-brain barrier penetration but enhance peripheral activity .

Linker Design :

  • The 2-oxoethyl linker in the target compound is shorter and more polar than the ethyl-pyrazole linkers in –3, favoring faster metabolic clearance but reducing tissue retention .

Research Findings and Trends

  • Fluorinated Aryl Groups : Compounds with fluorinated aryl groups (e.g., ) consistently show improved receptor-binding affinity due to electronegative and hydrophobic interactions. The target compound’s 2-fluorophenyl group balances these effects with moderate steric bulk .
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) generally exhibit higher solubility and faster pharmacokinetic profiles than piperidine analogs (), which may explain the target compound’s design choice .
  • Heterocyclic Cores: Thieno-pyrimidinones () demonstrate superior metabolic stability compared to dihydropyrimidinones, suggesting opportunities for structural optimization in the target compound .

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